7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
Overview
Description
“7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is a chemical compound with the molecular formula C8H5F3N2. It has a molecular weight of 186.14 . This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A common method involves the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
Molecular Structure Analysis
The molecular structure of “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” consists of an imidazo[1,2-a]pyridine core with a trifluoromethyl group attached at the 7-position . The InChI code for this compound is 1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H .
Physical And Chemical Properties Analysis
The compound “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is a solid at room temperature . The storage temperature is between 2-8°C .
Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized as a novel anti-TB agent .
- Results or Outcomes : Seven most active compounds from the series showed excellent in vitro activity (MIC 90, 0.069–0.174 μM) against DS Mtb. The compounds were also active against MDR-Mtb strains .
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives have been synthesized and their anticancer activity has been evaluated .
- Methods of Application : An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported .
- Results or Outcomes : The anti-cancer activities of the synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell. Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .
Antibacterial and Antifungal Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial and antifungal drugs .
- Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The synthesized compounds have shown significant antibacterial and antifungal activities .
Antiviral Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives can be used as antiviral drugs .
- Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The synthesized compounds have shown significant antiviral activities .
Anti-inflammatory Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives can be used as anti-inflammatory drugs .
- Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The synthesized compounds have shown significant anti-inflammatory activities .
Optoelectronic Devices and Sensors
- Scientific Field : Materials Science
- Summary of Application : Imidazo[1,2-a]pyridines are widely found in natural products and are extensively used in modern organic synthesis and materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .
- Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The synthesized compounds have shown significant performance in optoelectronic devices and sensors .
Treatment of Cardiovascular Diseases
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives can be used for the treatment of cardiovascular diseases .
- Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The synthesized compounds have shown significant effects in the treatment of cardiovascular diseases .
Treatment of Alzheimer’s Disease
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives can be used for the treatment of Alzheimer’s disease .
- Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The synthesized compounds have shown significant effects in the treatment of Alzheimer’s disease .
Emitters for Confocal Microscopy and Imaging
- Scientific Field : Materials Science
- Summary of Application : Imidazo[1,2-a]pyridines are widely found in natural products and are extensively used in modern organic synthesis and materials science . They have been reported in different technological applications, such as emitters for confocal microscopy and imaging .
- Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The synthesized compounds have shown significant performance as emitters for confocal microscopy and imaging .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-14-4-6(12)13-7(14)3-5/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZDCLTURLCLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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